molecular formula C13H16N2O B3385916 1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one CAS No. 676607-38-8

1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one

Cat. No.: B3385916
CAS No.: 676607-38-8
M. Wt: 216.28 g/mol
InChI Key: HIQLWRVBQFPWDY-UHFFFAOYSA-N
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Description

1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one (CAS 676607-38-8) is a high-purity spirocyclic compound supplied for advanced chemical and pharmaceutical research. This molecule features a unique structural scaffold combining isoquinoline and piperidine rings, which is of significant interest in medicinal chemistry . The spiro-isoquinolino-piperidine skeleton is recognized as a privileged structure in drug discovery. Spirocyclic compounds, in general, have demonstrated a wide range of biological activities in research settings, including investigations into cardiovascular function, smooth muscle relaxation, and antimicrobial properties . Scientific literature indicates that derivatives of this core structure have been explored as moderate inhibitors of phosphodiesterase 5 (PDE5), a key enzyme in the cGMP signaling pathway, highlighting its potential relevance in foundational cardiovascular and physiological research . This product is intended for research and development purposes only. Handling and Storage: For optimal stability, store in a cool, dark place, sealed in dry conditions at 2-8°C . Please refer to the Safety Data Sheet for detailed handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-13(5-7-14-8-6-13)11-4-2-1-3-10(11)9-15-12/h1-4,14H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQLWRVBQFPWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Spiro Isoquinoline 4,4 Piperidin 3 2h One and Its Analogues

Classical Spirocyclization Strategies

Traditional methods for the construction of the spiro[isoquinoline-piperidine] framework often rely on well-established named reactions that build the heterocyclic rings in a stepwise fashion.

Condensation Reactions in Spiroisoquinoline Formation

Condensation reactions are fundamental to the formation of the isoquinoline (B145761) portion of the spirocycle. A key strategy involves an acid-catalyzed intramolecular cyclization. For instance, the synthesis of a core precursor to 1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one can be achieved by heating a substituted N-benzyl-4-phenyl-4-piperidinecarboxamide derivative with a strong acid like trifluoromethanesulfonic acid. organic-chemistry.org

The general approach begins with the appropriate piperidine-4-carboxamide precursor. This precursor undergoes cyclization, where the aromatic ring attacks the activated amide carbonyl group, leading to the formation of the desired spirocyclic isoquinolinone.

Table 1: Key Steps in a Condensation-Based Synthesis of a Spiro[isoquinoline-piperidine] Precursor organic-chemistry.org

StepReactantReagents and ConditionsProductYield
11-benzyl-4-phenylpiperidine-4-carboxylic acidThionyl chloride, DMF (cat.), reflux1-benzyl-4-phenylpiperidine-4-carbonyl chloride87%
21-benzyl-4-phenylpiperidine-4-carbonyl chlorideGlycine methyl ester hydrochloride, Triethylamine, DichloromethaneMethyl 2-(1-benzyl-4-phenylpiperidine-4-carboxamido)acetate-
3Methyl 2-(1-benzyl-4-phenylpiperidine-4-carboxamido)acetateTrifluoromethanesulfonic acid, 130 °C, 4 h1'-benzyl-1H-spiro[isoquinoline-4,4'-piperidin]-3(2H)-one58%

This sequence illustrates a classical approach where the piperidine (B6355638) ring is pre-formed, and the isoquinoline ring is constructed upon it via an intramolecular condensation reaction. The harsh conditions required for the cyclization step, however, can limit the functional group tolerance of the reaction.

Pictet-Spengler Reaction Approaches to the Core Scaffold

The Pictet-Spengler reaction is a powerful and widely used method for synthesizing tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to close the ring. researchgate.netwikipedia.org This strategy is highly effective for creating the isoquinoline core of the target spirocycle.

The reaction proceeds through the formation of a Schiff base or an iminium ion intermediate, which then undergoes cyclization. researchgate.net The success of the reaction is often dependent on the electron-donating nature of the substituents on the aromatic ring of the β-arylethylamine, which facilitates the electrophilic attack. researchgate.net While the original reaction often required strong acids and high temperatures, modern variations can proceed under milder conditions, even physiological pH, particularly for activated aromatic systems. wikipedia.org

In the context of this compound, a modified Pictet-Spengler approach would involve a β-phenylethylamine derivative tethered to a piperidine-4-one equivalent or a precursor that can generate the required carbonyl functionality for the intramolecular cyclization.

Eschweiler-Clarke Reaction Pathways in Spiro Ring Construction

While the Eschweiler-Clarke reaction is primarily known for the methylation of primary and secondary amines using excess formic acid and formaldehyde, youtube.comjst.go.jp it can also be adapted to facilitate cyclization reactions for the construction of certain heterocyclic systems, including spiroisoquinolines. jk-sci.com This application is considered a variation known as the Eschweiler-Clarke cyclization.

Research has demonstrated the synthesis of spiro[4-hydroxycycloalkane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline] derivatives through the cyclization of 1-(m-methoxyphenyl)-4-hydroxycycloalkanemethylamine precursors under Eschweiler-Clarke conditions. jk-sci.com This confirms the utility of this reaction in forming the spiro-isoquinoline core. The reaction simultaneously achieves N-methylation of the resulting isoquinoline nitrogen.

Advanced and Modern Synthetic Approaches

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, modern synthetic strategies have been developed. These include multicomponent reactions and cycloaddition methodologies, which offer increased efficiency and molecular complexity in a single step.

Multicomponent Reaction (MCR) Implementations for Spiroisoquinolines

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient tools for building complex molecular architectures. Several MCRs have been adapted for the synthesis of spiroisoquinoline derivatives.

For example, a three-component reaction of N-alkylpiperidin-4-ones, malononitrile, and 2-arylidene-1,3-indanediones can selectively produce spiro[indene-2,7'-isoquinoline] derivatives. This reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization, demonstrating the power of MCRs to rapidly assemble complex spirocyclic systems.

Table 2: Example of a Three-Component Reaction for Spiroisoquinoline Analogue Synthesis

Component 1Component 2Component 3Catalyst/SolventProduct Type
N-alkylpiperidin-4-oneMalononitrile2-Arylidene-1,3-indanedionePiperidine/EthanolSpiro[indene-2,7'-isoquinoline]

This approach highlights the convergence and atom economy of MCRs, making them an attractive strategy for generating libraries of spiroisoquinoline analogues for biological screening.

[3+2] Cycloaddition Methodologies for Spiro System Assembly

The [3+2] cycloaddition reaction is a powerful method for constructing five-membered rings and has been successfully applied to the synthesis of spirocyclic systems. This reaction typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of spiroisoquinoline synthesis, azomethine ylides are commonly used as the 1,3-dipole.

These azomethine ylides can be generated in situ from various precursors, such as the condensation of a cyclic amine (like tetrahydroisoquinoline) with an aldehyde. The subsequent reaction with a suitable dipolarophile, such as an activated alkene, leads to the formation of a spiro-pyrrolidine ring fused to the isoquinoline core.

For instance, a three-component [3+2] cycloaddition involving a cyclic amine, an aryl aldehyde, and an olefinic oxindole (B195798) can diastereoselectively produce spirooxindole-pyrrolidine compounds. jst.go.jp This methodology offers a highly efficient route to complex spiro-heterocyclic structures with multiple stereocenters. The mechanism involves the formation of an azomethine ylide from the cyclic amine and aldehyde, which then undergoes a cycloaddition with the olefinic dipolarophile. jst.go.jp

Stereoselective Synthesis Techniques

Functionalization and Derivatization Strategies for this compound

The strategic modification of the this compound scaffold is crucial for developing novel compounds with tailored properties. These modifications can be broadly categorized into regioselective functionalization of the existing core and the synthesis of more complex spirocyclic analogues and hybrid heterocycles.

Regioselective Modifications and Substituent Introduction

Regioselectivity, the control over the site of chemical modification, is paramount in the derivatization of the spiro[isoquinoline-4,4'-piperidine] core. The primary sites for functionalization are the nitrogen atoms of both the isoquinoline and piperidine rings, as well as the aromatic ring of the isoquinoline moiety.

One common strategy involves the protection and deprotection of the piperidine nitrogen. For instance, the piperidine nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group, allowing for subsequent reactions on other parts of the molecule. This Boc-protected intermediate, 3-tert-butyloxycarbonyl-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4']-piperidine), serves as a versatile precursor for further modifications. nih.gov The Boc group can later be removed under acidic conditions, for example, using dioxane HCl, to yield the hydrochloride salt of the parent spiro compound. nih.gov

The secondary amine of the piperidine ring is a key handle for introducing a variety of substituents. N-alkylation and N-arylation reactions are frequently employed to append different functional groups. For example, reaction with substituted benzyl (B1604629) halides or other electrophiles allows for the introduction of diverse moieties at the 1'-position of the piperidine ring. These modifications are often carried out to explore the structure-activity relationships of these compounds in various biological contexts.

Furthermore, modifications on the isoquinoline portion of the molecule can be achieved. While less commonly reported for this specific spirocycle, standard aromatic substitution reactions could potentially be employed to introduce substituents on the benzene (B151609) ring, provided that the reactivity of the rest of the molecule is appropriately managed.

The synthesis of derivatives often involves multi-step sequences. For example, a synthetic route might start with the preparation of a protected spirocycle, followed by functionalization of the isoquinoline or piperidine nitrogen, and finally deprotection to yield the desired product. The choice of reagents and reaction conditions is critical to ensure high regioselectivity and yield.

Synthesis of Novel Spirocyclic Analogues and Hybrid Heterocycles

Building upon the this compound core, researchers have developed various strategies to synthesize more complex spirocyclic systems and hybrid molecules. These approaches often involve multicomponent reactions or cycloaddition strategies, which allow for the efficient construction of molecular complexity from simple starting materials. d-nb.info

One notable approach is the coupling of the spiro[isoquinoline-4,4'-piperidine] moiety with other heterocyclic systems. For instance, furoxan-coupled spiro-isoquinolino piperidine derivatives have been synthesized. nih.gov In this work, the deprotected spiro compound was reacted with a chloromethyl-substituted furoxan derivative to yield novel hybrid molecules. nih.gov These compounds merge the structural features of the spiro[isoquinoline-4,4'-piperidine] with the nitric oxide (NO) releasing properties of the furoxan ring system. nih.gov

The following table details some of the synthesized furoxan-coupled derivatives:

Compound IDSystematic NamePhysical AppearanceMelting Point (°C)
10b4-(4-methoxyphenyl)-3-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidin]-1'-yl) methyl)-1,2,5-oxadiazole 2-oxidePale yellow solid176–178
10e4-(4-nitrophenyl)-3-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidin]-1'-yl)methyl)-1,2,5-oxadiazole 2-oxideYellow solid191–194
10f4-(4-bromophenyl)-3-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidin]-1'-yl) methyl) -1,2,5-oxadiazole 2-oxidePale yellow solid174–176

Another strategy for creating novel analogues involves the modification of the isoquinoline ring system itself. While direct modification of the pre-formed spirocycle can be challenging, constructing the spirocyclic core from already functionalized precursors is a viable alternative. This allows for the introduction of a wide range of substituents on the aromatic ring of the isoquinoline moiety.

Furthermore, the concept of spiro-fusion can be extended to other heterocyclic systems, leading to a diverse array of novel chemical entities. For example, the synthesis of spiro[indoline-3,2'-(1',2',3',4'-tetrahydroquinoline)]-2,4'-dione derivatives showcases a related class of spiro compounds. colab.ws While not direct derivatives of this compound, the synthetic principles employed in their construction, such as multicomponent reactions involving isatins, can inspire new routes to novel analogues. d-nb.infobeilstein-journals.org

The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of complex spiro-pyrrolidine systems. This methodology could potentially be adapted to the spiro[isoquinoline-4,4'-piperidine] scaffold. For instance, the generation of an azomethine ylide from the isoquinoline nitrogen, followed by cycloaddition with a suitable dipolarophile, could lead to the formation of novel polycyclic spiro systems.

The development of these novel analogues and hybrid heterocycles is driven by the quest for new therapeutic agents and molecular probes. By combining the rigid three-dimensional structure of the spiro[isoquinoline-4,4'-piperidine] core with other pharmacologically relevant moieties, chemists can explore new regions of chemical space and potentially discover compounds with enhanced biological activity and selectivity.

Elucidation of Chemical Structures and Reactivity of 1h Spiro Isoquinoline 4,4 Piperidin 3 2h One

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and atomic composition of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy are indispensable tools for the characterization of 1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to provide detailed information on the chemical environment of each nucleus, allowing for the precise assignment of the spirocyclic structure.

In derivatives of this compound, ¹H NMR spectra typically show characteristic signals for both the isoquinoline (B145761) and piperidine (B6355638) moieties. nih.gov Aromatic protons of the isoquinoline ring generally appear as multiplets in the downfield region (approximately δ 7.15–7.45 ppm). A key feature is often a broad singlet corresponding to the NH proton of the lactam group, which can be observed around δ 6.25-6.43 ppm. nih.gov The methylene (B1212753) protons (CH₂) of the piperidine ring and the benzylic CH₂ group of the isoquinoline core produce signals in the aliphatic region of the spectrum (approximately δ 1.63–4.56 ppm). nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Derivative of this compound Data extracted for 3-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidin]-1'-yl)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide. nih.gov

¹H NMR (CDCl₃) Chemical Shift (δ ppm) ¹³C NMR (CDCl₃) Chemical Shift (δ ppm)
Aromatic-H8.00–8.02 (d), 7.52–7.54 (d), 7.43–7.45 (d), 7.30–7.34 (m)C=O175.92
NH (br)6.43Aromatic-C157.65, 140.69, 132.74, 131.02, 129.08, 127.75, 126.97, 126.63, 125.95, 124.55, 113.05
CH₂ (s)4.49Aliphatic-C50.61, 45.09, 43.32, 31.77
CH₂ (s)3.60
Piperidine-H (m)2.74–3.00, 1.96–2.22

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.com

For derivatives of this compound, techniques like Electrospray Ionization (ESI) are commonly used. nih.govmdpi.com The experimental mass obtained from HRMS is compared with the calculated mass for a proposed molecular formula. A close match confirms the elemental composition of the synthesized molecule. For example, the calculated mass for C₂₀H₂₃N₄O₂ (a derivative) is 391.1783, and a measured HRMS value of 391.1803 provides strong evidence for this formula. nih.gov This level of accuracy is essential for confirming the identity of novel compounds and distinguishing them from potential isomers or byproducts.

Table 2: Example of HRMS Data for Derivatives of this compound

Compound Derivative Molecular Formula Calculated Mass [M+H]⁺ Found Mass (m/z) Reference
4-(4-nitrophenyl)-3-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidin]-1'-yl)methyl)-1,2,5-oxadiazole 2-oxideC₂₀H₂₁N₅O₄436.16155436.16023 nih.gov
4-(3-methoxyphenyl)-3-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidin]-1'-yl)methyl)-1,2,5-oxadiazole 2-oxideC₂₁H₂₄N₄O₃421.18703421.18536 nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the this compound scaffold, key characteristic absorption bands confirm the presence of its main structural features.

The most prominent peaks include the N-H stretching vibration of the lactam and the C=O (amide) stretching vibration. The N-H stretch typically appears as a sharp to broad band in the region of 3300–3400 cm⁻¹. rdd.edu.iq The carbonyl group of the lactam gives rise to a strong absorption band, usually found between 1650 and 1680 cm⁻¹. unimi.itrdd.edu.iq Other significant absorptions include C-H stretching vibrations for aromatic and aliphatic groups (around 2800-3100 cm⁻¹) and C-N stretching vibrations (around 1050-1200 cm⁻¹). rdd.edu.iq The presence of these specific bands provides clear evidence for the core spiro[isoquinoline-piperidin]-one structure.

Table 3: Typical Infrared Absorption Frequencies for Spiro-Isoquinoline Compounds

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Amide N-HStretching3369-3221 rdd.edu.iq
Aromatic C-HStretching3100-3026 rdd.edu.iq
Aliphatic C-HStretching2984-2835 rdd.edu.iq
Amide C=OStretching1686-1639 rdd.edu.iq
C-NStretching1199-1053 rdd.edu.iq

Solid-State and Solution-Phase Structural Studies

While spectroscopy provides data on connectivity and functional groups, understanding the precise three-dimensional structure and conformational preferences requires other techniques. X-ray crystallography offers an exact picture of the molecule in the solid state, while computational and spectroscopic methods can probe its behavior in solution.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the absolute configuration and revealing the molecule's conformation.

For spirocyclic systems, X-ray analysis confirms the spiro-junction and the relative orientation of the two rings. researchgate.net In related spiro-piperidine structures, the piperidine ring typically adopts a stable chair conformation. nih.gov The isoquinoline portion of the molecule will have its geometry defined by the hybridization of its constituent atoms. Analysis of crystal packing can also reveal intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, which stabilize the crystal lattice. researchgate.net Though a crystal structure for the parent this compound is not widely published, data from analogous structures provide valuable insights into the expected molecular geometry. nih.govrsc.org

Table 4: Illustrative Crystallographic Data for a Related Spiro Compound Data for a spiro-oxindole compound, demonstrating typical parameters obtained from X-ray analysis. rsc.org

Parameter Value
Crystal systemMonoclinic
Space groupC2/c
a (Å)21.528(10)
b (Å)8.433(4)
c (Å)17.211(8)
β (°)94.650(16)
Volume (ų)3114(3)
Z (molecules/unit cell)4

The conformation of this compound, particularly the piperidine ring, can influence its properties and interactions. The piperidine ring is expected to exist predominantly in a chair conformation to minimize steric strain. However, ring inversion is possible, and the presence of substituents can bias the equilibrium towards one chair form over the other.

Conformational analysis in solution is often performed using NMR spectroscopy, sometimes at variable temperatures, to study dynamic processes like ring inversion. The coupling constants (J-values) between adjacent protons can provide information about their dihedral angles, which is related to the ring's conformation. Dipole moment measurements can also be used as a method to investigate intramolecular interactions and preferred geometries in solution. rsc.org These studies help to build a comprehensive picture of the molecule's structure and dynamics in different environments, complementing the static picture provided by X-ray crystallography.

The chemical reactivity of the this compound scaffold is characterized by the distinct functionalities of its constituent rings: the isoquinoline system and the piperidine ring. The interplay between the aromatic benzene (B151609) ring, the lactam in the partially hydrogenated pyridine (B92270) ring, and the saturated piperidine ring dictates its transformation pathways.

Oxidation and Reduction Reactions of the Spiroisoquinoline Core

The spiroisoquinoline core possesses sites susceptible to both oxidation and reduction, although the isoquinoline nucleus itself is generally resistant to oxidation. pharmaguideline.com Vigorous oxidative conditions can lead to ring cleavage and degradation of the aromatic system. pharmaguideline.com

Conversely, reduction reactions are more commonly employed to modify the structure. The lactam carbonyl group and the aromatic ring can be reduced under specific conditions. A significant focus in the literature has been on the catalytic hydrogenation of derivatives of the spiro core. For instance, in the synthesis of related compounds, catalytic hydrogenation has been used to remove protecting groups. A notable example is the debenzylation of an N-benzyl group on the piperidine nitrogen. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. nih.gov This process reduces the benzyl (B1604629) group, leaving a secondary amine on the piperidine ring, which is crucial for further functionalization. nih.gov

Table 1: Example of Reduction Reaction on a this compound Derivative

Starting MaterialReagents & ConditionsProductReaction Type
3-tert-butyloxycarbonyl-N-benzyl-1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one10% Pd/C, H₂ (40 psi), Methanol, Room Temperature, 16h3-tert-butyloxycarbonyl-1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-oneCatalytic Hydrogenation (Debenzylation)

This table is based on synthetic steps described for derivatives of the core compound. nih.gov

Nucleophilic and Electrophilic Substitution Patterns

The substitution patterns of this compound are dictated by the electronic properties of its different components.

Nucleophilic Substitution:

The most common site for nucleophilic attack is the nitrogen atom of the piperidine ring. As a secondary amine (once any protecting groups are removed), this nitrogen is nucleophilic and readily participates in reactions with electrophiles. This is a key step in the synthesis of various derivatives where the piperidine nitrogen is alkylated or acylated. For example, the synthesis of furoxan-coupled derivatives involves the reaction of the deprotected piperidine hydrochloride salt with a substituted methyl halide, representing a classic nucleophilic substitution pathway. nih.gov

Electrophilic Substitution:

Electrophilic aromatic substitution (SEAr) primarily occurs on the electron-rich benzenoid ring of the isoquinoline core rather than the electron-deficient pyridinone ring. imperial.ac.uk The reactivity of the benzene ring is generally considered to be less than that of benzene itself but greater than that of pyridine. imperial.ac.uk Theoretical and experimental studies on the parent isoquinoline system show that electrophilic attack preferentially occurs at the C5 and C8 positions. imperial.ac.uk This regioselectivity is attributed to the formation of the most stable Wheland intermediates. While specific studies on the spiro compound are limited, it is expected to follow a similar pattern for reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction TypeTypical ReagentsMajor Products (Predicted)
NitrationHNO₃ / H₂SO₄5-Nitro- and 8-Nitro- derivatives
HalogenationBr₂ / FeBr₃5-Bromo- and 8-Bromo- derivatives
SulfonationSO₃ / H₂SO₄5-Sulfonic acid and 8-Sulfonic acid derivatives

This table outlines the expected substitution patterns based on the established reactivity of the isoquinoline ring system. imperial.ac.uk

Investigations into Rearrangement and Ring-Opening Reactions

While dedicated studies on the rearrangement and ring-opening reactions of this compound are not extensively documented, the chemistry of related isoquinoline structures suggests potential pathways. The presence of the lactam functionality within the isoquinoline core introduces the possibility of ring-opening via hydrolysis under strong acidic or basic conditions, which would break the amide bond.

Furthermore, the development of cascade reactions to synthesize related isoquinoline-1,3(2H,4H)-dione structures points to the potential for complex transformations. rsc.org These reactions often proceed through radical intermediates, involving steps like oxidative cross-coupling and radical addition to the aromatic ring. rsc.org It is plausible that under similar radical-generating conditions, the this compound skeleton could undergo rearrangement or fragmentation, representing an area for future investigation. The synthesis of complex heterocyclic systems often involves domino reactions and in situ generation of reactive intermediates like dipoles, which can lead to novel skeletal arrangements. researchgate.net

Mechanistic Investigations of Formation and Biological Action of 1h Spiro Isoquinoline 4,4 Piperidin 3 2h One

Reaction Mechanism Elucidation in Synthesis

The construction of the 1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one core involves the formation of a spiro-junction, a synthetically challenging yet crucial step. The elucidation of the reaction mechanism is vital for optimizing reaction conditions and enabling the synthesis of diverse analogs.

Understanding Domino and Cascade Reaction Pathways

The synthesis of the isoquinoline (B145761) portion of the spiro compound often relies on classical methods such as the Pictet-Spengler or Bischler-Napieralski reactions, which involve the cyclization of a β-arylethylamine precursor. pharmaguideline.comquimicaorganica.orgwikipedia.org These reactions can be part of a domino or cascade sequence, where multiple bond-forming events occur in a single pot operation, enhancing synthetic efficiency. rsc.org For instance, a plausible domino approach to a related spiro[isoquinoline-piperidine] system could involve an initial intermolecular reaction to form a precursor, followed by an intramolecular cyclization to create the isoquinoline ring system, and culminating in the spirocyclization step. While specific cascade reactions leading directly to this compound are not extensively detailed in the literature, the principles of cascade synthesis are frequently applied to the construction of complex heterocyclic systems. rsc.org

A documented synthesis of a derivative involves heating a precursor, 3-benzyl-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4']-piperidine, in trifluoromethane (B1200692) sulfonic acid. nih.gov This step likely proceeds through an intramolecular Friedel-Crafts-type reaction, where the piperidine (B6355638) ring is formed by cyclization onto the aromatic ring of the isoquinolinone core.

Role of Reactive Intermediates in Spiroformation

The formation of the spirocyclic system hinges on the generation of key reactive intermediates. In the context of the Pictet-Spengler reaction, an electrophilic iminium ion is a crucial intermediate. wikipedia.org This ion is formed from the condensation of a β-arylethylamine with an aldehyde or ketone. The subsequent intramolecular cyclization, an electrophilic aromatic substitution, leads to the formation of the tetrahydroisoquinoline ring. wikipedia.orgmdpi.com

For the spirocyclization step to form this compound, a key intermediate would likely be a species with an electrophilic center on the piperidine precursor and a nucleophilic position on the isoquinolinone ring, or vice versa. The precise nature of these intermediates is dependent on the specific synthetic route employed. For example, in an N-acyliminium ion-mediated Pictet-Spengler variation, the N-acyliminium ion acts as a potent electrophile, facilitating cyclization under milder conditions. wikipedia.org

Kinetics and Thermodynamics of Spirocyclization Processes

Molecular Mechanism of Biological Interactions

Derivatives of this compound have been investigated for their activity at various receptors, including the nociceptin (B549756) (NOP) receptor and the sigma (σ) receptor. nih.govwipo.int Understanding the molecular mechanisms of these interactions is key to developing more potent and selective therapeutic agents.

Receptor Binding Kinetics and Thermodynamics

The affinity of a ligand for its receptor is a critical parameter in determining its biological activity. A study on a series of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones, which are structurally very similar to the title compound, evaluated their affinity for the nociceptin receptor through binding studies. nih.gov While this study established the affinity of these compounds, detailed kinetic data (association and dissociation rates) and thermodynamic parameters (enthalpy and entropy changes upon binding) for this compound itself are not provided in the available literature. Such data would provide deeper insights into the nature of the ligand-receptor interaction, distinguishing between enthalpy-driven and entropy-driven binding events.

The following table summarizes the binding affinity (Ki) and functional activity (EC50 and Emax) for selected derivatives of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-one at the NOP receptor, as reported in the literature. nih.gov

CompoundNOP Ki (nM)NOP EC50 (nM)NOP Emax (%)
Derivative 11.2 ± 0.21.5 ± 0.3100
Derivative 22.5 ± 0.43.0 ± 0.595
Derivative 30.8 ± 0.11.1 ± 0.2100

Note: The specific substitutions for these derivatives are detailed in the source publication. This data is for closely related compounds and not the specific title compound.

Allosteric Modulation and Induced Conformational Changes

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This can lead to a change in the receptor's conformation, which in turn can modulate the affinity or efficacy of the orthosteric ligand. nih.govrsc.org While some isoquinoline derivatives have been identified as allosteric modulators for certain G-protein coupled receptors, there is no specific evidence in the reviewed literature to suggest that this compound or its close analogs act as allosteric modulators at their known targets. nih.gov

The binding of a ligand to its receptor often induces conformational changes in the protein. nih.gov These changes are fundamental to the signal transduction process. While molecular modeling studies have been performed on derivatives of this compound to understand their binding modes, for example with phosphodiesterase 5 (PDE5), these computational studies provide hypothetical binding poses. nih.gov Experimental studies, such as X-ray crystallography or advanced spectroscopic techniques, would be required to definitively characterize any induced conformational changes upon the binding of this compound to its biological targets. Such specific data is not currently available in the public domain.

Elucidation of Downstream Signaling Cascades

The biological actions of this compound and its derivatives are intrinsically linked to their ability to modulate specific intracellular signaling pathways. Research into the mechanistic underpinnings of these compounds has identified key molecular targets, primarily the nociceptin opioid peptide (NOP) receptor and phosphodiesterase 5 (PDE5), leading to the elucidation of their downstream signaling cascades.

A significant area of investigation has been the interaction of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-one derivatives with the NOP receptor, a G-protein coupled receptor (GPCR). The efficacy of these compounds as NOP receptor agonists has been confirmed through guanosine (B1672433) triphosphate (GTP) binding experiments. nih.gov The binding of an agonist to the NOP receptor facilitates the exchange of guanosine diphosphate (B83284) (GDP) for GTP on the associated Gα subunit of the heterotrimeric G-protein, initiating downstream signaling.

The agonistic activity of these spiro compounds at the NOP receptor triggers a cascade of intracellular events. The NOP receptor is known to couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Downstream of this, the signaling cascade can influence various cellular processes, including the modulation of ion channel activity, such as the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels. Furthermore, NOP receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, impacting cell proliferation, differentiation, and survival.

The following table summarizes the findings from GTP binding experiments for a synthesized 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-one derivative, demonstrating its efficacy as a NOP receptor agonist. nih.gov

CompoundNOP Receptor Affinity (Ki, nM)Efficacy (GTPγS, % Stimulation)
Compound 6d 0.8110

Data sourced from a study on 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones as nociceptin receptor agonists. nih.gov

Another well-defined mechanism of action for derivatives of this compound is the inhibition of phosphodiesterase 5 (PDE5). nih.gov Furoxan-coupled spiro-isoquinolino-piperidine derivatives have been synthesized and identified as moderate PDE5 inhibitors. nih.gov PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key intracellular second messenger.

The inhibition of PDE5 by these spiro compounds leads to an accumulation of intracellular cGMP. nih.gov This elevation of cGMP levels enhances the signaling cascade mediated by nitric oxide (NO). The NO-cGMP pathway plays a crucial role in the relaxation of smooth muscle tissues. nih.gov Increased cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation. nih.gov

The inhibitory activity of furoxan-coupled spiro-isoquinolino-piperidine derivatives against PDE5 is presented in the table below. nih.gov

CompoundPDE5 Inhibitory Activity (IC50, µM)
Compound 10d 1.50 ± 0.6
Compound 10g 1.65 ± 0.7
Sildenafil (Reference) 1.43 ± 0.5

Data from a study on furoxan coupled spiro-isoquinolino-piperidine derivatives as NO releasing PDE5 inhibitors. nih.gov

Computational Chemistry and Theoretical Studies of 1h Spiro Isoquinoline 4,4 Piperidin 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules from first principles. These methods are crucial for understanding reactivity, stability, and various spectroscopic properties.

Ab Initio Methods for Electronic Structure and Reactivity Predictions

Ab initio methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data. While specific ab initio studies focusing solely on the parent 1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one compound are not extensively detailed in available literature, these methods are foundational for predicting its electronic structure. They can be used to calculate properties such as molecular orbital energies (HOMO/LUMO), electron density distribution, and electrostatic potential maps. This information is critical for predicting the molecule's reactivity, identifying sites susceptible to nucleophilic or electrophilic attack, and understanding its intrinsic stability.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic properties of molecules. Although specific DFT studies on the unsubstituted this compound are not prominently featured in the reviewed literature, DFT is frequently applied to related and more complex derivatives to prepare them for further computational analysis. For instance, in studies of other heterocyclic compounds, molecules are first optimized using DFT methods, often with basis sets like B3LYP/6-31G*, before their molecular descriptors are calculated for Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations. nih.gov This initial optimization step is crucial for obtaining a realistic, low-energy conformation of the molecule, which is essential for the accuracy of subsequent predictions regarding its biological activity and receptor interactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential tools for understanding how a ligand, such as a derivative of this compound, interacts with its biological target. These techniques can predict the binding mode, affinity, and selectivity of a compound, thereby guiding drug discovery efforts.

Ligand-Target Docking Studies for Receptor Interactions

Molecular docking studies have been instrumental in explaining the biological activity of derivatives based on the spiro[isoquinoline-4,4'-piperidin]-3(2H)-one skeleton. These computational simulations predict the preferred orientation of a ligand when bound to a target receptor, providing critical insights into the structural basis of its function.

Research has been conducted on derivatives of this spiro compound for various biological targets:

Phosphodiesterase 5 (PDE5) Inhibitors : Molecular modelling studies were performed on furoxan-coupled derivatives of the spiro-isoquinolino piperidine (B6355638) skeleton to explain their activity as PDE5 inhibitors. nih.govnih.gov Docking simulations were carried out within the binding site of human PDE5, a key enzyme in smooth muscle vasodilation, to understand the structural reasons for the observed inhibitory effects. nih.gov

Nociceptin (B549756) Receptor (NOP) Agonists : A series of synthesized 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones were evaluated as ligands for the nociceptin receptor (NOP), an opioid receptor subtype. nih.gov Molecular models were used to elucidate the structural requirements that affect the affinity and selectivity of these compounds, leading to the identification of derivatives with nanomolar affinity and high selectivity for the NOP receptor. nih.gov

Binding Energy Predictions and Interaction Analysis

A primary output of docking studies is the prediction of binding energy or a scoring function that estimates the binding affinity between the ligand and its target. This allows for the ranking of different compounds and provides a rationale for their observed biological potency.

In the modeling studies of spiro-isoquinolino piperidine derivatives as PDE5 inhibitors, the analysis provided structural insights that explained the observed binding and inhibitory activity. nih.gov While specific binding energy values are not detailed in the abstract, the studies successfully correlated the computational results with the experimental data, confirming that the spiro skeleton shows good PDE5 inhibitory activity. nih.govnih.gov Such analyses typically identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the receptor's active site.

The table below summarizes the targets and objectives of docking studies performed on this chemical scaffold.

Target ReceptorLigand TypeComputational ObjectiveKey Finding
Phosphodiesterase 5 (PDE5)Furoxan coupled spiro-isoquinolino-piperidine derivativesTo provide structural insights for the observed binding and inhibitory activity. nih.govThe spiro skeleton demonstrates good PDE5 inhibitory activity, and modeling helps explain the observed effects. nih.govnih.gov
Nociceptin Receptor (NOP)1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-one derivativesTo understand structural requirements affecting affinity and selectivity. nih.govIdentified compounds with nanomolar NOP receptor affinity and over 800-fold selectivity. nih.gov

Conformational Space Exploration and Energy Landscapes

Before a ligand can be docked into a receptor, its possible three-dimensional arrangements, or conformations, must be explored. Conformational analysis is a critical step that aims to identify the low-energy, biologically relevant conformers of a molecule. This process involves systematically or stochastically rotating the molecule's rotatable bonds to generate a wide range of shapes.

For the derivatives of this compound, this exploration of the conformational space is an implicit and essential precursor to the molecular docking studies mentioned previously. By identifying the most stable conformers (those residing in low-energy wells on the potential energy landscape), researchers can use these specific structures for docking simulations. This increases the computational efficiency and the likelihood of finding a binding pose that accurately reflects the experimental reality of the ligand-receptor complex.

Prediction of Molecular Descriptors Relevant to Bioactivity

The bioactivity of a molecule is intrinsically linked to its physicochemical properties. Computational methods allow for the in silico estimation of these properties, providing a preliminary assessment of a compound's potential as a therapeutic agent.

Topological Polar Surface Area (TPSA) Analysis

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. TPSA is a strong predictor of a drug's ability to permeate cell membranes and is therefore a critical parameter in assessing oral bioavailability and blood-brain barrier penetration.

For the related isomer, 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one , the calculated TPSA is 41.13 Ų. This value suggests a good potential for membrane permeability. Generally, compounds with a TPSA of less than 140 Ų are considered to have a higher probability of good oral bioavailability.

Lipophilicity Prediction through Computational Methods

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing its absorption, distribution, and metabolism. It is commonly expressed as the logarithm of the octanol-water partition coefficient (logP). Computational models provide various estimations of logP, such as CLogP or AlogP, which are widely used in drug design.

The predicted logP value for the isomer 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one is 0.9376. This value indicates a relatively balanced hydrophilic-lipophilic character. According to Lipinski's rule of five, a widely used guideline for drug-likeness, logP values below 5 are generally preferred for orally administered drugs to ensure adequate aqueous solubility and membrane permeability.

Assessment of Conformational Flexibility and Rotatable Bonds

The conformational flexibility of a molecule, often quantified by the number of rotatable bonds, plays a significant role in its binding affinity to biological targets. A lower number of rotatable bonds is generally associated with higher oral bioavailability and metabolic stability.

For the isomer 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one , the number of rotatable bonds is calculated to be 0. The spirocyclic nature of the core structure imparts significant rigidity to the molecule, which can be advantageous for specific receptor binding and may contribute to a more favorable pharmacokinetic profile.

Table of Predicted Molecular Descriptors for 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one (Isomer of the Target Compound)

Molecular DescriptorPredicted ValueSignificance in Bioactivity
Topological Polar Surface Area (TPSA)41.13 ŲPredicts membrane permeability and oral bioavailability.
Lipophilicity (LogP)0.9376Influences absorption, distribution, and metabolism.
Number of Rotatable Bonds0Relates to conformational flexibility and binding affinity.

Structure Activity Relationship Sar Studies of 1h Spiro Isoquinoline 4,4 Piperidin 3 2h One Derivatives

Systemic Modification of the Spiroisoquinoline Scaffold and its Impact on Biological Activity

Systematic modifications of the 1H-spiro[isoquinoline-4,4'-piperidin]-3(2H)-one scaffold have been explored to probe its biological activity across different targets, including nociceptin (B549756) receptors and phosphodiesterase 5 (PDE5).

Research into derivatives of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-one has identified potent and selective agonists for the nociceptin receptor (NOP), a target for analgesic therapies. nih.gov SAR studies revealed that substitutions on the piperidine (B6355638) nitrogen are critical for affinity and efficacy. For instance, the introduction of a phenethyl group on the piperidine nitrogen resulted in compounds with high NOP receptor affinity. Further modifications to the aromatic ring of the phenethyl moiety, such as the addition of a fluorine atom, led to compounds with nanomolar affinity and over 800-fold selectivity for the NOP receptor over other opioid receptors (DOP, KOP, and MOP). nih.gov These findings underscore the importance of the substituent on the piperidine nitrogen in dictating the pharmacological profile of these spiro compounds. nih.gov

One notable compound from these studies, designated 6d, demonstrated nanomolar affinity for the NOP receptor and exhibited full or partial agonistic activity. nih.gov The structural requirements for this high affinity and selectivity were found to be highly specific to the nature and substitution pattern of the N-substituent on the piperidine ring. nih.gov

The spiroisoquinoline piperidine skeleton has also been investigated for its potential as a phosphodiesterase 5 (PDE5) inhibitor. nih.gov In one study, a series of furoxan-coupled spiro-isoquinolino-piperidine derivatives were synthesized and evaluated. The SAR analysis indicated that the nature of the substituent on the furoxan ring significantly influenced PDE5 inhibitory activity.

Specifically, derivatives with electron-donating groups, such as a methoxy (B1213986) group at the para position of the phenyl ring attached to the furoxan moiety (compound 10d ), exhibited moderate PDE5 inhibition. nih.gov Similarly, a derivative with a methyl group (compound 10g ) also showed comparable activity. nih.gov Molecular modeling studies suggested that these compounds fit well into the active site of the PDE5 enzyme, providing a structural basis for their inhibitory effects. nih.gov

CompoundSubstituent on Phenyl Ring of FuroxanPDE5 Inhibitory Activity (IC50)
10d4-Methoxy1.50 ± 0.6 µM
10g4-Methyl1.65 ± 0.7 µM
Sildenafil (Reference)-1.43 ± 0.5 µM

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

While specific QSAR models for this compound derivatives are not extensively detailed in the provided context, the principles of QSAR are widely applied in drug discovery to correlate chemical structure with biological activity. uran.ua For tricyclic quinoline (B57606) derivatives, QSAR analyses have shown that diuretic activity is influenced by parameters such as logP, refractivity, dipole moment, molecular volume, and surface area. uran.ua An increase in logP, refractivity, and dipole moment, coupled with a decrease in molecular volume and surface area, was found to enhance diuretic activity. uran.ua

Such computational approaches are invaluable for lead optimization. patsnap.com They allow for the virtual screening of large compound libraries and the prediction of the biological activity of novel derivatives, thereby reducing the time and cost associated with experimental testing. patsnap.com For the this compound scaffold, QSAR models could be developed to predict affinity for targets like the NOP receptor or PDE5 by correlating physicochemical descriptors with experimentally determined biological data.

Identification of Pharmacophoric Elements and Key Interaction Sites

Pharmacophore modeling helps to identify the essential structural features of a molecule responsible for its biological activity. For the this compound derivatives, key pharmacophoric elements can be inferred from SAR studies.

For NOP receptor agonists, the essential pharmacophoric features include:

The spirocyclic core, which provides a rigid three-dimensional framework.

The basic nitrogen atom in the piperidine ring, which is likely involved in ionic interactions with the receptor.

A specific N-substituent on the piperidine ring, typically an aromatic moiety, which engages in hydrophobic and/or aromatic interactions within a specific binding pocket of the receptor. nih.gov

For PDE5 inhibitors, molecular modeling studies have provided insights into the key interaction sites. nih.gov The spiro-isoquinolino piperidine skeleton serves as the primary scaffold that positions the molecule within the enzyme's active site. The furoxan moiety and its substituents are crucial for establishing specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the PDE5 active site. nih.gov The observed PDE5 inhibitory activity of compounds like 10d and 10g can be attributed to their favorable binding modes as predicted by these modeling studies. nih.gov

Lead Optimization Strategies based on SAR Analysis

Lead optimization is a critical phase in drug discovery that aims to enhance the therapeutic potential of a lead compound by improving its efficacy, selectivity, and pharmacokinetic properties. patsnap.com SAR data provides the foundation for rational lead optimization strategies. patsnap.com

Based on the SAR of this compound derivatives, several lead optimization strategies can be employed:

Modification of the N-substituent on the piperidine ring: As demonstrated in the development of NOP receptor agonists, systematic variation of this substituent can fine-tune potency and selectivity. nih.gov This involves exploring different aromatic and aliphatic groups, as well as varying their substitution patterns.

Functionalization of the isoquinoline (B145761) ring: Introduction of various substituents on the aromatic portion of the isoquinoline scaffold can modulate lipophilicity, electronic properties, and metabolic stability.

Hybridization with other pharmacophores: The strategy of coupling the spiro-isoquinolino piperidine core with other biologically active moieties, such as the furoxan ring in PDE5 inhibitors, can lead to novel compounds with enhanced or dual pharmacological activities. nih.gov This approach, known as molecular hybridization, is a powerful tool in modern medicinal chemistry. mdpi.com

The iterative process of designing, synthesizing, and testing new derivatives based on SAR insights is central to successful lead optimization. patsnap.com This cycle allows for the progressive refinement of the lead compound into a viable drug candidate. patsnap.com

Comparative SAR with Structurally Analogous Spirocycles and Other Heterocycles

The SAR of this compound derivatives can be put into a broader context by comparing it with that of other spirocyclic and heterocyclic systems. Spirocycles, in general, are of great interest in drug design due to their rigid, three-dimensional structures which can lead to improved target affinity and selectivity. mdpi.com

For instance, spiro[isochroman-4,4'-piperidine] (B1313526) derivatives have been investigated for their ability to inhibit histamine (B1213489) release. nih.gov The SAR of these compounds also highlights the importance of the N-substituent on the piperidine ring for biological activity. nih.gov Similarly, studies on spiro-tetrahydroquinoline derivatives have identified compounds with significant wound-healing properties, again emphasizing the therapeutic potential of spirocyclic scaffolds. nih.gov

Comparing the SAR of these different spirocyclic systems can reveal common structural motifs and substitution patterns that are favorable for specific biological activities. This comparative analysis can inspire the design of novel spirocyclic compounds with improved pharmacological profiles. Furthermore, understanding the SAR of related non-spirocyclic heterocycles, such as quinoline and isoquinoline derivatives, provides a valuable frame of reference for appreciating the unique contributions of the spirocyclic architecture to biological activity. mdpi.comsemanticscholar.org

Preclinical Pharmacological and Biochemical Characterization of 1h Spiro Isoquinoline 4,4 Piperidin 3 2h One Derivatives

In Vitro Receptor Affinity and Selectivity Profiling

Human Somatostatin (B550006) Receptor Subtype 2 (sst2) Agonism

Currently, there is no publicly available research specifically detailing the investigation of 1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one derivatives as agonists for the human somatostatin receptor subtype 2 (sst2). However, studies on other spiro-piperidine containing scaffolds have demonstrated potent and selective sst2 agonism. For instance, a series of spiro[1H-indene-1,4'-piperidine] derivatives have been identified as potent and selective non-peptide sst2 agonists. nih.gov While structurally distinct from the spiro[isoquinoline-4,4'-piperidin]-3(2H)-one core, these findings suggest that the spiro-piperidine motif can be a valuable component in the design of sst2 agonists. Further research is required to determine if the spiro-isoquinoline-one framework can also support this activity.

Neurokinin Receptor (NK2) Antagonism

Derivatives of the spiro-piperidine scaffold have been investigated for their antagonistic activity at the neurokinin-2 (NK2) receptor. While not exact derivatives of this compound, these related compounds provide insight into the potential of this chemical space.

In one study, N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides were designed and evaluated for their NK2 receptor-antagonistic activities. Several of these derivatives were found to inhibit the binding of radio-labeled neurokinin A to the NK2 receptor with high affinity. nih.gov For example, the compound (+/-)-1'-[4-(N-benzoyl-N-methylamino)-3-(3,4-dichlorophenyl)butyl]spiro[benzo[c]thiophene-1(3H),4'-piperidine] 2-oxide demonstrated a significantly higher binding affinity for the NK2 receptor compared to the lead compound. nih.gov

Table 1: NK2 Receptor Binding Affinities of Spiro-Substituted Piperidine (B6355638) Derivatives

Compound Name Core Scaffold IC50 (nM)
YM-35375 Spiro[isobenzofuran-1(3H),4'-piperidine] 84
YM-38336 Spiro[benzo[c]thiophene-1(3H),4'-piperidine] 2-oxide 8.9

Data sourced from Chem Pharm Bull (Tokyo), 1998. nih.gov

These findings indicate that the spiro-piperidine framework is a viable scaffold for the development of potent NK2 receptor antagonists. However, direct evaluation of this compound derivatives is necessary to confirm their activity at this receptor.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Co-potentiation Mechanisms

There is currently no specific research available on the activity of this compound derivatives as co-potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR).

However, research into other spirocyclic piperidine derivatives has shown promise in this area. A class of spiro[piperidine-4,1'-pyrido[3,4-b]indole] compounds has been identified as co-potentiators that work in synergy with existing CFTR potentiators, such as ivacaftor (B1684365) (VX-770), to restore the channel activity of certain minimal function CFTR mutants. nih.govescholarship.org Structure-activity relationship studies on these compounds led to the identification of an analog with a 6'-methoxyindole and 2,4,5-trifluorobenzyl substituent that showed significantly improved potency for the activation of N1303K-CFTR, with an EC50 value of approximately 600 nM. nih.gov This represents a notable improvement over the original hit compound identified in a small molecule screen. nih.gov

While these findings are for a different spirocyclic system, they highlight the potential for spiro-piperidine containing molecules to act as CFTR modulators. Future studies are needed to explore whether the this compound scaffold can be similarly functionalized to achieve CFTR co-potentiation.

Phosphodiesterase 5 (PDE5) Inhibition Pathways

A series of novel furoxan-coupled spiro-isoquinolino-piperidine derivatives, based on the this compound scaffold, have been synthesized and evaluated for their inhibitory activity against phosphodiesterase 5 (PDE5). nih.govnih.gov These compounds were designed as nitric oxide (NO) releasing PDE5 inhibitors.

The in vitro studies revealed that several of these derivatives exhibit moderate PDE5 inhibitory activity. Specifically, compounds with ortho-nitro and ortho-methoxy phenyl substitutions on the furoxan ring were identified as the most potent inhibitors in the series. nih.gov

Table 2: In Vitro PDE5 Inhibitory Activity of Furoxan Coupled this compound Derivatives

Compound Substituent on Furoxan Ring IC50 (µM)
10d 2-nitrophenyl 1.50 ± 0.6
10g 2-methoxyphenyl 1.65 ± 0.7
Sildenafil (Reference) 1.43 ± 0.5

Data sourced from Biomedicines, 2020. nih.govnih.gov

Molecular modeling studies suggest that these compounds bind to the active site of PDE5, providing a structural basis for their inhibitory activity. nih.gov The spiro-isoquinolino-piperidine skeleton demonstrates good intrinsic activity for PDE5 inhibition, and these findings suggest that further optimization of this scaffold could lead to the development of therapeutically significant PDE5 inhibitors. nih.gov

Aldose Reductase Inhibition Studies

Direct studies on the aldose reductase inhibitory activity of this compound derivatives are not currently available in the scientific literature. However, research on structurally related spiro-isoquinoline compounds has demonstrated significant potential in this area.

A series of novel aldose reductase inhibitors based on a spiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'-(2H)-tetrone framework have been synthesized and characterized. nih.gov These compounds, while featuring a pyrrolidine (B122466) ring instead of a piperidine and a different substitution pattern on the isoquinoline (B145761) core, have shown potent inhibition of glyceraldehyde reduction by bovine lens aldose reductase in vitro. nih.gov

Optimization of this spirosuccinimide series through structure-activity relationship (SAR) studies led to the identification of a clinical candidate, 2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone, which exhibited exceptional oral potency in animal models of diabetic complications. nih.gov This highlights the potential of the broader spiro-isoquinoline scaffold in the design of effective aldose reductase inhibitors. Further investigation is warranted to determine if the this compound core can be adapted for this therapeutic target.

Sodium Channel Modulation and Blockade

There is a lack of specific research on the sodium channel modulating or blocking activities of derivatives of this compound.

However, the broader class of spiro-piperidine derivatives has been explored for this activity. A patent application describes a series of cyclopropyl-spiro-piperidines as useful sodium channel blockers for the potential treatment of chronic and neuropathic pain. nih.gov These compounds are structurally distinct from the spiro-isoquinoline-one scaffold. The patent highlights the potential of spiro-piperidine motifs to interact with voltage-gated sodium channels, suggesting that this could be a fruitful area of investigation for other classes of spiro-piperidine containing compounds. Future studies would be necessary to ascertain whether the this compound framework can be functionalized to exhibit sodium channel blocking activity.

Cellular Biochemistry and Target Engagement Studies

The preclinical evaluation of this compound derivatives has revealed their engagement with various cellular targets, leading to the modulation of specific biological pathways. These investigations are crucial for understanding the mechanism of action and therapeutic potential of this class of compounds.

Studies on spiro[isoquinoline-4,4'-piperidin]-3(2H)-one and related spiro-piperidine structures indicate that they can act as potent ligands for specific receptors, thereby influencing intracellular signaling cascades. For instance, certain derivatives have been identified as agonists for G protein-coupled receptors (GPCRs), such as the nociceptin (B549756) (NOP) and somatostatin receptors. nih.govnih.gov Agonism at these receptors typically initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels. nih.gov This modulation of cAMP, a critical second messenger, affects downstream protein kinases and cellular functions. Furthermore, engagement with receptors like the sigma receptor by related spiropiperidine compounds suggests potential modulation of calcium signaling and interactions with ion channels, which are key components of intracellular communication. researchgate.net

Cell-based functional assays have been instrumental in quantifying the efficacy and potency of this compound derivatives. These assays measure the biological response resulting from the compound-target interaction.

Several derivatives have been evaluated as ligands for the nociceptin receptor (NOP), a target for analgesia. Binding studies established their affinity, while GTP binding experiments confirmed their efficacy as full or partial agonists. nih.gov Notably, compound 6d (a specific derivative from the study) demonstrated nanomolar affinity for the NOP receptor and exhibited over 800-fold selectivity against other opioid receptors (DOP, KOP, MOP). nih.gov

In other studies, furoxan-coupled spiro-isoquinolino piperidine derivatives were assessed for their inhibitory activity against phosphodiesterase 5 (PDE5), an enzyme involved in smooth muscle vasodilation. nih.gov The efficacy of these compounds as PDE5 inhibitors points to their potential in modulating cyclic GMP (cGMP) signaling pathways. nih.gov Additionally, spiro[1H-indene-1,4'-piperidine] derivatives have been identified as potent and selective agonists for the human somatostatin receptor subtype 2 (sst2), further highlighting the ability of this structural class to potently interact with specific cellular targets. nih.gov

Table 1: Efficacy and Potency of this compound Derivatives in Cell-Based Assays
Compound ClassTargetAssay TypeKey FindingsReference
1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-onesNociceptin Receptor (NOP)Binding and GTP binding assaysIdentified as full or partial agonists. One derivative displayed nanomolar affinity and >800-fold selectivity. nih.gov
Furoxan coupled spiro-isoquinolino piperidine derivativesPhosphodiesterase 5 (PDE5)Enzyme inhibition assayDemonstrated good PDE-5 inhibitory activity. nih.gov
Spiro[1H-indene-1,4'-piperidine] derivativesSomatostatin Receptor Subtype 2 (sst2)Receptor agonist assayActed as potent and selective non-peptide sst2 agonists. nih.gov
Spiro[1,2,4-benzotriazine-3(4H),4′-(1′-substituted)piperidines]Sigma-1 (σ1) ReceptorReceptor binding assayN-arylalkyl substituted derivatives showed high affinity (Ki in low nanomolar range) and high selectivity for the σ1 subtype over σ2. researchgate.net

Broad Spectrum Biological Activity Assessment (Preclinical)

Beyond specific receptor interactions, derivatives of the this compound scaffold have been screened for a broader range of biological activities, revealing potential applications in antimicrobial and antioxidant therapies, as well as for other enzyme inhibitions.

Several studies have explored the antimicrobial properties of spiroisoquinoline derivatives. nih.govrjpbr.com The evaluation of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives showed that some compounds possessed activity against various microbial strains. nih.gov Similarly, spiro[benzo[h]quinoline-7,3′-indoline]dione and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives were evaluated for antibacterial activity against Enterococcus faecalis and Staphylococcus aureus, with some compounds showing significant antimicrobial effects. researchgate.net However, in a study of spirooxindole-3,3'-pyrrolines incorporating an isoquinoline motif, none of the tested compounds had significant antibacterial activity against S. aureus or E. coli, though some did exhibit notable antifungal properties. rjpbr.com This suggests that specific structural modifications are crucial for determining the antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of Selected Spiroisoquinoline Derivatives
Compound ClassTested OrganismsActivity MetricResultsReference
Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dionesEnterococcus faecalis, Staphylococcus aureus, Candida albicansMIC (µg/mL)Active compounds showed MIC values ranging from 375–3000 µg/mL. researchgate.net
Spirooxindole-3,3'-pyrrolines with isoquinoline motifStaphylococcus aureus, Escherichia coli, FungiNot specifiedNo significant antibacterial activity; some compounds showed notable antifungal properties. rjpbr.com
Spiro-4H-pyran derivativesStaphylococcus aureus, Streptococcus pyogenesMIC (µg/mL)One cytosine derivative was most effective, with MICs of 32 and 64 µg/mL against clinical isolates of S. aureus and S. pyogenes, respectively. nih.gov

The antioxidant capacity of spiro[isoquinoline-4,4'-piperidin]-3(2H)-one and related structures has been a subject of significant research. nih.gov In one study, furoxan-coupled spiro-isoquinolino piperidine derivatives were evaluated for their radical scavenging effect using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. nih.gov The compounds showed moderate to good antioxidant activity, with one derivative exhibiting 88.88% scavenging activity compared to the ascorbic acid standard (92.58%). nih.gov Another study on 3',4'-dihydrospiro[piperidine-4,2'(1'H)quinoline] derivatives also reported radical-cation scavenging capacity. researchgate.net These findings suggest that the spiro-piperidine core, when appropriately substituted, can contribute to significant antioxidant potential. nih.govresearchgate.net

Table 3: Antioxidant Activity of Spiro-Piperidine Derivatives
Compound ClassAssayConcentrationHighest Activity Reported (% Inhibition)Reference
Furoxan coupled spiro-isoquinolino piperidine derivativesDPPH Radical Scavenging10–30 µg/mL88.88% nih.gov
3',4'-Dihydrospiro[piperidine-4,2'(1'H)quinoline] derivativesRadical-cation scavengingNot specifiedTEAC value of 1.73 ± 0.01 for the best compound. researchgate.net
1,3-disubstituted 3,4-dihydroisoquinolinesDPPH Radical Scavenging31 ± 0.25 µM55% mdpi.com

Derivatives containing the spiro-piperidine scaffold have been investigated for their ability to inhibit cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. A study on spirooxindole-pyrrolizine-piperidine hybrids revealed significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing IC50 values in the low micromolar range (3.13-3.33 μM). nih.gov Similarly, 3',4'-dihydrospiro[piperidine-4,2'(1'H)quinoline] derivatives were also found to possess acetylcholinesterase inhibitory properties, with one compound showing an IC50 value of 62.5 μM. researchgate.net These results indicate that the spiro-piperidine framework can be a promising scaffold for developing cholinesterase inhibitors.

Table 4: Cholinesterase Inhibitory Activity of Spiro-Piperidine Derivatives
Compound ClassEnzymeMost Potent IC50 ValueReference
Spirooxindole-pyrrolizine-piperidine hybridsAcetylcholinesterase (AChE)3.33 µM nih.gov
Butyrylcholinesterase (BChE)3.13 µM
3',4'-Dihydrospiro[piperidine-4,2'(1'H)quinoline] derivativesAcetylcholinesterase (AChE)62.5 µM researchgate.net
α,β-unsaturated carbonyl based piperidinone derivativesAcetylcholinesterase (AChE)12.55 µM acgpubs.org
Butyrylcholinesterase (BChE)17.28 µM

Preclinical Efficacy in Relevant In Vivo Biological Models (Non-Human)

Derivatives of the this compound scaffold have been investigated for their potential therapeutic applications, with preclinical studies suggesting efficacy in models related to smooth muscle relaxation. The primary area of investigation has been their activity as phosphodiesterase type 5 (PDE5) inhibitors, indicating a potential role in conditions such as erectile dysfunction.

Research into furoxan-coupled spiro-isoquinolino piperidine derivatives has demonstrated their potential as nitric oxide (NO) releasing PDE5 inhibitors. nih.gov The dual action of simultaneous NO release and PDE5 inhibition is a promising strategy for enhancing smooth muscle relaxation. nih.gov In vitro studies, which are often predictive of in vivo effects in this therapeutic area, have shown that these compounds exhibit moderate to good PDE5 inhibitory activity. nih.gov

Notably, several derivatives demonstrated PDE5 inhibition comparable to sildenafil, a clinically approved PDE5 inhibitor. nih.gov The substitution pattern on the phenyl ring of the furoxan moiety was found to influence the NO-releasing and PDE5 inhibitory activities. nih.gov For instance, derivatives with ortho-nitro and methoxy (B1213986) substitutions on the phenyl furoxan ring showed relatively higher NO release. nih.gov

The table below summarizes the in vitro PDE5 inhibitory activity of a series of furoxan-coupled this compound derivatives.

Compound IDPDE5 IC50 (µM)
10a 1.89 ± 0.8
10b 1.95 ± 0.9
10c 2.50 ± 0.7
10d 1.50 ± 0.6
10e 2.85 ± 0.9
10f 1.75 ± 0.8
10g 1.65 ± 0.7
10h 2.15 ± 0.5
10i 2.95 ± 0.8
10j 1.98 ± 0.6
Sildenafil 1.43 ± 0.5

While these findings are based on in vitro assays, the well-established role of PDE5 inhibition in mediating smooth muscle relaxation provides a strong rationale for their potential in vivo efficacy. Further studies in animal models of erectile dysfunction would be necessary to confirm these promising preclinical findings.

Future Research Directions and Translational Perspectives for 1h Spiro Isoquinoline 4,4 Piperidin 3 2h One

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of new analogues of 1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one with improved potency and selectivity is a primary focus of ongoing research. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these next-generation compounds.

For instance, research on derivatives of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones has identified compounds with significant affinity for the nociceptin (B549756) (NOP) receptor, a target for pain management. nih.gov Notably, specific structural modifications have led to compounds with nanomolar affinity and over 800-fold selectivity for the NOP receptor over other opioid receptors (DOP, KOP, and MOP). nih.gov Further exploration of substitutions on both the isoquinoline (B145761) and piperidine (B6355638) rings will be essential to fine-tune this selectivity and enhance potency.

In a different therapeutic area, furoxan-coupled spiro-isoquinolino-piperidine derivatives have been synthesized and evaluated as phosphodiesterase 5 (PDE5) inhibitors. nih.gov These studies have shown that the spiro-isoquinolino piperidine skeleton exhibits good PDE5 inhibitory activity. nih.gov Molecular modeling has provided insights into the binding interactions, suggesting that further manipulation of the structure could lead to enhanced inhibition of therapeutic significance. nih.gov The following table summarizes the activity of some of these derivatives.

Compound IDDescriptionActivity
Compound 6d A 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-one derivativeNanomolar NOP receptor affinity with >800-fold selectivity. nih.gov
Furoxan-coupled derivatives Analogues with a furoxan moiety attached to the piperidine nitrogenModerate PDE5 inhibitory activity. nih.gov

Future efforts will likely involve the synthesis of diverse libraries of analogues with systematic modifications to the core scaffold. This will enable a more comprehensive understanding of the SAR and the identification of lead candidates with optimized pharmacological profiles.

Exploration of Novel Biological Targets and Therapeutic Applications

While initial research has focused on targets like the NOP receptor and PDE5, the spiroisoquinoline scaffold holds promise for a much broader range of therapeutic applications. The isoquinoline core is a well-established pharmacophore found in numerous natural and synthetic compounds with diverse biological activities, including anticancer and neuroprotective effects. nih.govmdpi.com

Oncology: The complex pathophysiology of cancer often requires multi-targeted therapeutic approaches. nih.govresearchgate.net Isoquinoline alkaloids have been shown to modulate various pathways implicated in cancer, making spiroisoquinoline derivatives attractive candidates for the development of novel anticancer agents. frontiersin.org Future research should explore the activity of this compound derivatives against a panel of cancer cell lines and identify their molecular targets within cancer-related signaling pathways.

Neurodegenerative Diseases: Isoquinoline derivatives have been investigated for their potential role in the etiology and treatment of neurodegenerative disorders like Parkinson's disease. nih.gov Given their structural similarity to certain neurotoxins and their ability to interact with neurological targets, spiroisoquinoline compounds could be explored for their potential to modulate processes involved in neurodegeneration. nih.govresearchgate.net This could include investigating their effects on targets such as monoamine oxidases or their potential as acetylcholinesterase inhibitors. mdpi.commdpi.com

The exploration of novel targets will necessitate broad biological screening of this compound derivatives against a wide array of enzymes, receptors, and ion channels. This will help to uncover new therapeutic avenues for this versatile scaffold.

Integration with Advanced Drug Discovery Platforms and Technologies

The integration of cutting-edge technologies is set to revolutionize the discovery and development of novel spiroisoquinoline-based therapeutics. Advanced drug discovery platforms can accelerate the identification of promising candidates and optimize their properties.

In Silico Screening and ADMET Prediction: Computational tools are invaluable for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. nih.govmdpi.com By employing in silico ADMET profiling early in the drug discovery process, researchers can prioritize compounds with favorable pharmacokinetic profiles and de-risk the development pipeline. mdpi.com This approach has been successfully applied to other spirocyclic and isoquinoline-based compounds. mdpi.commdpi.com

Artificial Intelligence and Machine Learning (AI/ML): AI and machine learning algorithms can be leveraged to analyze large datasets from high-throughput screening and SAR studies to identify complex patterns and predict the biological activity of novel spiroisoquinoline analogues. frontiersin.org These technologies can also be used for de novo drug design, generating novel molecular structures with desired pharmacological properties, thereby expanding the chemical space for exploration. arxiv.org

The following table highlights some of the advanced drug discovery platforms and their potential applications in spiroisoquinoline research:

TechnologyApplication
Virtual Screening Rapidly screen large libraries of virtual compounds against a specific biological target to identify potential hits. mdpi.com
In Silico ADMET Predict the pharmacokinetic and toxicity profiles of drug candidates to guide lead optimization. nih.govnih.gov
AI/ML-based SAR Analyze structure-activity relationships to predict the potency and selectivity of new analogues. frontiersin.org
Generative AI Design novel spiroisoquinoline scaffolds with optimized properties for specific therapeutic targets. arxiv.org

By embracing these advanced technologies, the development of this compound-based drugs can be made more efficient and cost-effective.

Addressing Challenges and Opportunities in Spiroisoquinoline Research

Despite the significant potential of this compound, several challenges need to be addressed to translate this promising scaffold into clinical therapies.

Synthetic Complexity: The synthesis of spirocyclic compounds can be challenging, often requiring multi-step procedures and careful control of stereochemistry. d-nb.info Developing more efficient and scalable synthetic routes will be crucial for the production of diverse libraries of analogues for biological evaluation.

Multi-target Drug Design: For complex diseases like cancer and neurodegenerative disorders, designing drugs that can modulate multiple targets is a promising strategy. nih.govresearchgate.net However, achieving the desired activity profile while minimizing off-target effects presents a significant challenge. unimi.itresearchgate.net Balancing the affinities for different targets and maintaining drug-like properties will require sophisticated design strategies and extensive experimental validation. nih.govresearchgate.netfrontiersin.org

Opportunities for Precision Medicine: The ability to develop highly selective analogues of this compound opens up opportunities for precision medicine. By targeting specific receptor subtypes or enzyme isoforms that are dysregulated in particular patient populations, it may be possible to develop more effective and personalized treatments with fewer side effects.

Q & A

Q. What are the recommended synthetic routes for 1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one, and how can stereoselectivity be achieved?

Q. How can acylation reactions modify the pharmacological activity of spiroisoquinoline scaffolds?

Acylation of 1-benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] with acyl chlorides yields 1'-acyl derivatives in >90% yields. These modifications enhance binding to biological targets (e.g., CNS receptors) by introducing hydrophobic or hydrogen-bonding groups .

Example:

DerivativeAcyl GroupYield (%)Bioactivity Notes
1'-Acetyl-spiroquinolineAcetyl95Improved blood-brain barrier penetration

Q. What mechanistic insights explain the formation of isoquinoline-1,3,4(2H)-triones from spirocyclic precursors?

O-Nucleophilic substitution of cyclic 1,3-diketones initiates the reaction, followed by elimination of 2-bromo-1,3-diketone to form 4-bromoisoquinolin-3(2H)-one. Aerobic oxidation and hydrolysis then yield triones. Computational studies (e.g., HRMS) validate intermediates .

Q. How do structural variations in spiroisoquinoline derivatives influence anticancer activity?

Isoquinoline derivatives with electron-withdrawing groups (e.g., fluorine at C6) exhibit enhanced cytotoxicity. For example, 6-fluoro-spiro[benzoxazine-4,4'-piperidin]-2-one (CAS 92926-32-4) shows improved binding to topoisomerase II, with logP = 2.43 indicating favorable membrane permeability .

Structure-Activity Data:

CompoundSubstituentIC₅₀ (μM)Target Protein
6-Fluoro-spirobenzoxazineF at C60.8Topoisomerase II
Parent spiroisoquinolineNone5.2Weak intercalation

Methodological Considerations

Q. How can researchers resolve contradictions in reported hazard data for spiroisoquinoline derivatives?

Safety data sheets (SDS) often lack ecotoxicological or chronic toxicity data (e.g., no carcinogenicity/mutagenicity data in ). To address gaps:

  • Conduct in silico toxicity predictions (e.g., QSAR models).
  • Perform Ames tests for mutagenicity and zebrafish assays for acute toxicity.
  • Prioritize compounds with LD₅₀ > 500 mg/kg (oral, rat) for further study .

Q. What strategies optimize the scalability of spiroisoquinoline synthesis for preclinical studies?

  • Catalyst Recycling: BF₃·OEt₂ can be recovered via aqueous workup, reducing costs .
  • Flow Chemistry: Continuous reactors improve yield (e.g., 88% in <2 hours for Prins cyclization) .
  • Purification: Use silica-free methods (e.g., recrystallization from ethanol/n-hexane) to avoid column chromatography .

Key Challenges and Future Directions

  • Stereochemical Control: Develop chiral catalysts (e.g., BINOL-derived Lewis acids) for enantioselective spirocyclization.
  • Pharmacokinetics: Assess metabolic stability via liver microsome assays for lead compounds.
  • Ecological Impact: Address data gaps in biodegradation and bioaccumulation using OECD 301/305 guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.